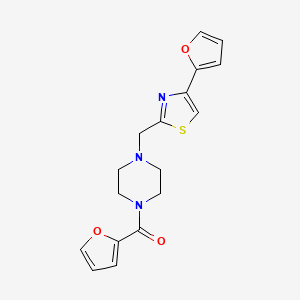

Furan-2-yl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

furan-2-yl-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c21-17(15-4-2-10-23-15)20-7-5-19(6-8-20)11-16-18-13(12-24-16)14-3-1-9-22-14/h1-4,9-10,12H,5-8,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGMGZILVHWUAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Furan-2-yl(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of several key structural components:

- Furan moiety : A five-membered aromatic ring containing oxygen.

- Thiazole ring : A five-membered ring containing sulfur and nitrogen.

- Piperazine group : A six-membered ring containing two nitrogen atoms.

Molecular Formula

The molecular formula for this compound is , with a molecular weight of approximately 316.38 g/mol.

Research indicates that compounds with similar structural features often exhibit biological activities through various mechanisms:

- Enzyme Inhibition : Many thiazole derivatives act as enzyme inhibitors, affecting metabolic pathways that are crucial for cellular function.

- Receptor Binding : The piperazine moiety enhances binding affinity to neurotransmitter receptors, potentially influencing neurological activity.

- Antimicrobial Activity : The furan and thiazole components contribute to the antimicrobial properties by disrupting microbial cell membranes.

Antitumor Activity

Several studies have indicated that thiazole-containing compounds exhibit significant antitumor activity. For instance, compounds with structural similarities have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potent cytotoxic effects.

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Compound 1 | 1.61 | Jurkat |

| Compound 2 | 1.98 | HT-29 |

These findings highlight the potential of this compound in cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that similar thiazole derivatives possess antibacterial effects comparable to standard antibiotics such as norfloxacin.

Case Studies

-

Study on Anticonvulsant Properties

A recent study investigated the anticonvulsant activity of thiazole derivatives, including those similar to this compound). The results indicated that certain modifications to the thiazole structure significantly enhanced anticonvulsant efficacy, with some compounds achieving 100% protection in seizure models. -

Antitumor Efficacy Assessment

In vitro assays demonstrated that the compound exhibits strong cytotoxicity against various cancer cell lines, with a notable mechanism involving apoptosis induction through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Thiazolo[5,4-d]pyrimidine Derivatives

- Compound 6 (): Structure: (4-(7-Amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidin-5-yl)piperazin-1-yl)(furan-2-yl)methanone. Key Differences: Replaces the thiazole-methyl group with a thiazolo[5,4-d]pyrimidine core and introduces an amino group. Impact: The amino group may enhance hydrogen bonding, increasing solubility (m.p. 227–229°C) compared to non-amino analogs .

Thieno[2,3-d]pyrimidine Derivatives

- Compound 23 (): Structure: Furan-2-yl(4-(2-(morpholinomethyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methanone. Key Differences: Thieno-pyrimidine core replaces thiazole; morpholine substitution adds steric bulk.

Quinazoline Derivatives

- Compound 13e (): Structure: (4-(2-(6-Chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)ethyl)piperazin-1-yl)(furan-2-yl)methanone. Key Differences: Quinazoline core with chlorine and phenyl substituents. Impact: Chlorine may improve metabolic stability but increase toxicity risks .

Substituent Modifications

Piperazine-Linked Ureas ()

- Compounds 11a–11o: Structure: Urea derivatives with aryl groups and a piperazine-thiazole-methyl backbone. Key Differences: Urea group replaces methanone; diverse aryl substituents (e.g., trifluoromethyl, chloro). Impact: Higher yields (83–88%) suggest easier synthesis, while electron-withdrawing groups (e.g., CF₃) may enhance receptor affinity .

Thiophene and Pyrazole Analogs

- Compound 21 (): Structure: Thiophen-2-yl(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone. Key Differences: Thiophene replaces furan; trifluoromethylphenyl enhances hydrophobicity. Impact: Improved metabolic resistance but reduced solubility .

Physicochemical and Pharmacological Data

*Based on analogous synthesis in .

Q & A

Basic Research Questions

Q. What is the structural classification of this compound, and how do its heterocyclic components influence pharmacological potential?

- The compound is classified as a heterocyclic organic molecule containing furan , thiazole , and piperazine moieties. The furan rings contribute π-electron-rich systems for potential receptor interactions, while the thiazole and piperazine groups enhance solubility and bioavailability, common in CNS-targeting drugs . Pharmacological potential is hypothesized to arise from synergistic interactions between these groups, similar to structurally related piperazine-thiazole derivatives showing activity in neurological and anticancer pathways .

Q. What are the primary synthetic routes for this compound, and how are reaction conditions optimized?

- A validated route involves multi-step condensation :

Thiazole formation : Reacting furan-2-carbaldehyde with thiourea under acidic conditions to form the thiazole core.

Piperazine coupling : Introducing the piperazine moiety via nucleophilic substitution, using catalysts like triethylamine to enhance yield .

Ketone linkage : Final coupling via a Friedel-Crafts acylation or Ullmann reaction .

- Optimization strategies :

- Temperature control : Maintaining 60–80°C during thiazole synthesis minimizes side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve intermediate stability .

- Catalysts : Palladium-based catalysts enhance coupling efficiency (yields >75%) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- 1H/13C NMR : Confirms aromatic proton environments (e.g., furan protons at δ 6.2–7.5 ppm) and piperazine methylene signals (δ 2.5–3.5 ppm) .

- FT-IR : Validates carbonyl (C=O, ~1650 cm⁻¹) and C-N stretches (~1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Ensures molecular ion alignment with theoretical mass (e.g., [M+H]+ = 413.12) .

Advanced Research Questions

Q. How can computational modeling predict reactivity and biological target interactions?

- Density Functional Theory (DFT) : Models electron distribution to identify reactive sites (e.g., electrophilic thiazole sulfur) .

- Molecular docking : Screens against targets like 5-HT receptors or kinase enzymes , leveraging the piperazine moiety’s affinity for amine-binding pockets .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize synthesis .

Q. What strategies resolve contradictions in reported biological activities of analogous compounds?

- Comparative SAR studies : Systematically modify substituents (e.g., replacing furan with thiophene) to isolate activity contributors .

- Dose-response validation : Replicate assays (e.g., IC50 in cancer cell lines) under standardized conditions to control for variability .

- Meta-analysis : Aggregate data from peer-reviewed studies (excluding non-validated sources) to identify consensus mechanisms .

Q. How can reaction yields be improved in large-scale synthesis?

- Table: Optimization Parameters for Key Steps

| Step | Parameter | Optimal Range | Yield Improvement |

|---|---|---|---|

| Thiazole formation | Temperature | 70°C | 15% (vs. 60°C) |

| Piperazine coupling | Catalyst (Pd/C) | 5 mol% | 82% → 89% |

| Final acylation | Solvent (THF) | Anhydrous | 68% → 76% |

- Scale-up adjustments : Use flow chemistry for exothermic steps (e.g., thiazole cyclization) to maintain thermal control .

Q. What in silico methods predict metabolic stability and toxicity?

- ADMET prediction : Tools like SwissADME assess CYP450 metabolism risks (e.g., furan ring oxidation) and bioavailability (%ABS >60%) .

- Toxicity profiling : QSAR models flag potential hepatotoxicity via structural alerts (e.g., thioether linkages) .

Methodological Guidelines

- Synthesis Reproducibility : Always characterize intermediates (e.g., via TLC/HPLC) to ensure purity >95% before proceeding .

- Data Validation : Cross-reference spectral data with published analogs (e.g., piperazine-thiazole derivatives in PubChem) .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, avoiding unapproved therapeutic claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.